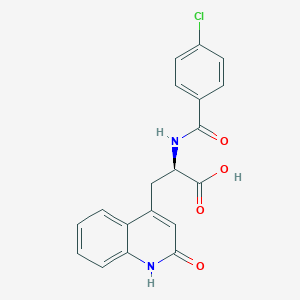

Rebamipide, (R)-

Description

Historical Development and Translational Research Trajectory

The development of Rebamipide (B173939) originated in Japan during the 1980s by Otsuka Pharmaceutical. wikipedia.orgwikipedia.orgnih.gov By 1989, clinical studies demonstrated its superiority over cetraxate, a leading gastroprotective drug at the time, for the treatment of gastric ulcers. wikipedia.orglabsolu.ca This led to its approval for medical use in Japan in 1990 for gastric ulcers, with an additional indication for gastritis approved in 1994. wikipedia.org

The initial trajectory of Rebamipide research was centered on its mechanisms of gastric mucosal protection. Early studies identified its ability to induce endogenous prostaglandin (B15479496) production and act as a scavenger of oxygen free radicals. wikipedia.orglabsolu.ca However, more than two decades of subsequent research have revealed that Rebamipide possesses numerous other pharmacological actions, often described as pleiotropic (multi-faceted). wikipedia.orgwikipedia.org These discovered mechanisms include the inhibition of inflammatory cytokines and neutrophil activation, stimulation of mucus glycoprotein (B1211001) synthesis, and the upregulation of genes encoding for growth factors and cyclooxygenase-2 (COX-2). wikipedia.orglabsolu.ca

This evolving understanding of its complex mechanisms has driven a significant expansion in its translational research trajectory. From its initial focus on gastritis and peptic ulcers, research has broadened to investigate its potential in other gastrointestinal conditions, such as non-steroidal anti-inflammatory drug (NSAID)-induced enteropathy and ulcerative colitis. wikipedia.orgnih.gov Furthermore, its anti-inflammatory and cytoprotective properties have prompted research into non-gastrointestinal applications, including ophthalmology for the treatment of dry eye and in managing stomatitis. The current direction of translational research aims to build upon these foundational findings to design rigorous, controlled international clinical trials for these newer potential applications.

Significance of (R)-Rebamipide within Therapeutic Agent Research

The significance of (R)-Rebamipide in research is rooted in the principles of stereochemistry in pharmacology. Many pharmaceutical compounds are chiral, existing as enantiomers that, despite having the same chemical formula, can exhibit distinct pharmacodynamic and pharmacokinetic properties due to their different three-dimensional arrangements. The practice of developing a single, more active enantiomer from a racemic drug—a process known as a "chiral switch"—is a common strategy in pharmaceutical research to enhance therapeutic efficacy and potentially improve the safety profile.

Rebamipide is a chiral compound that is marketed as a racemate, containing an equal mixture of its (R)- and (S)-enantiomers. wikipedia.orgnih.gov Scientific investigations have revealed stereospecific differences in the biological activity of these enantiomers. A patent for a synthetic method of a Rebamipide intermediate notes that the pharmacological activity of (R)-Rebamipide is 1.8 times greater than that of the (S)-enantiomer. nih.gov Another study examining the antiulcer effects of the isomers in an ethanol-induced gastric ulcer model in rats found that the (+)-isomer was approximately 1.7 times more potent than the (-)-isomer.

This observed enantioselectivity, where the (R)-enantiomer appears to be the more pharmacologically active component, is of high significance to therapeutic agent research. It suggests that the development of (R)-Rebamipide as a single-enantiomer product could yield a more potent and targeted therapeutic agent. This focus on the (R)-isomer aligns with the broader research goal of optimizing drug action by isolating the most effective component of a racemic mixture, thereby potentially enhancing its therapeutic benefits.

Interactive Data Tables

Table 1: Key Research Findings on the Mechanisms of Action of Rebamipide

| Mechanism of Action | Research Finding |

| Prostaglandin Synthesis | Induces cyclooxygenase-2 (COX-2) which increases the synthesis of endogenous prostaglandins (B1171923) (e.g., PGE2) in the gastric mucosa, enhancing mucosal defense. fishersci.ca |

| Free Radical Scavenging | Acts as a scavenger of oxygen-derived free radicals, which are known to cause mucosal injury. wikipedia.org |

| Anti-Inflammatory Action | Inhibits the production of pro-inflammatory cytokines and chemokines and suppresses the activation and migration of neutrophils, key cells in the inflammatory response. labsolu.ca |

| Mucus Production | Stimulates the synthesis and secretion of gastric mucus and its glycoprotein components, strengthening the protective mucosal barrier. fishersci.cawikipedia.org |

| Growth Factor Stimulation | Upregulates the expression of various growth factors and their receptors, such as Epidermal Growth Factor (EGF), which promotes tissue repair and healing. labsolu.ca |

| Increased Blood Flow | Improves gastric mucosal blood flow, which is crucial for maintaining mucosal integrity and healing lesions. fishersci.ca |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLWOAVDORUJLA-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C[C@H](C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111911-90-1 | |

| Record name | Rebamipide, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111911901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | REBAMIPIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NN7A18D2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Rebamipide

Modulation of Endogenous Prostaglandin (B15479496) Synthesis Pathways

Rebamipide (B173939) plays a significant role in the synthesis of prostaglandins (B1171923), which are crucial mediators of mucosal defense and repair.

Role in Cyclooxygenase-2 (COX-2) Expression Regulation

Rebamipide has been shown to induce the expression of Cyclooxygenase-2 (COX-2), a key enzyme responsible for prostaglandin synthesis. nih.gov This induction is not only dose- and time-dependent but also occurs at the transcriptional level, stimulating the Cox-2 promoter. nih.gov The activation of the extracellular signal-regulated protein kinase 1 and 2 (ERK1/2) and p38 mitogen-activated protein kinase (p38MAPK) pathways is crucial for this COX-2 induction. wjgnet.comnih.gov Studies have demonstrated that rebamipide treatment leads to a significant increase in COX-2 mRNA and protein levels in gastric epithelial cells. nih.govplos.org This upregulation of COX-2 is a key mechanism behind rebamipide's ability to enhance mucosal protection. medchemexpress.com

Impact on Prostaglandin E2 (PGE2) Production and Receptor Activation

A direct consequence of increased COX-2 expression is the enhanced production of Prostaglandin E2 (PGE2). wjgnet.comnih.gov Rebamipide has been consistently shown to increase PGE2 levels in the gastric mucosa. wikipedia.orgmims.com This elevation in PGE2 is a critical factor in the gastroprotective effects of rebamipide, contributing to increased mucus secretion and improved blood flow. wikipedia.orgnih.gov

Furthermore, rebamipide's influence extends to the receptors of PGE2. It has been found to stimulate the expression of the Prostaglandin E2 receptor EP4 subtype (EP4). nih.govnih.gov This increased expression of EP4 receptors may, in turn, amplify the signaling cascade initiated by PGE2, leading to enhanced physiological responses such as increased gastric mucus secretion. nih.gov Research indicates that rebamipide's ability to up-regulate PGE2 levels is also linked to the marked down-regulation of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the enzyme responsible for PGE2 catabolism. nih.gov

Antioxidant and Free Radical Scavenging Activities

A significant aspect of rebamipide's mechanism of action lies in its capacity to counteract oxidative stress by inhibiting the generation of free radicals and directly scavenging them.

Inhibition of Oxygen-Derived Free Radical Generation

Rebamipide has been demonstrated to inhibit the production of oxygen-derived free radicals. nih.gov This inhibitory effect is particularly evident in the context of inflammation, where neutrophils are a major source of reactive oxygen species (ROS). scirp.orgnih.gov Studies have shown that rebamipide can suppress the generation of superoxide (B77818) anions by neutrophils that have been activated by stimuli such as Helicobacter pylori. nih.gov This action helps to mitigate the cellular damage caused by these highly reactive molecules.

Scavenging of Hydroxyl Radicals and Superoxide Anions

In addition to preventing their formation, rebamipide is an effective scavenger of existing free radicals, particularly hydroxyl radicals and superoxide anions. jpp.krakow.pljpp.krakow.pl Electron paramagnetic resonance (EPR) studies have confirmed the direct hydroxyl radical scavenging activity of rebamipide. nih.gov The second-order rate constant for the reaction between rebamipide and hydroxyl radicals has been calculated to be 2.24 x 10(10) M(-1)/s(-1), indicating a highly efficient scavenging capability. nih.gov While some studies suggest its superoxide anion scavenging is dependent on the presence of activated neutrophils, other in vitro experiments have shown its effectiveness in their absence. jpp.krakow.pl

Attenuation of Lipid Peroxidation

The damaging effects of free radicals often manifest as lipid peroxidation, a process that can compromise cell membrane integrity. utripoli.edu.ly Rebamipide has been shown to effectively inhibit lipid peroxidation. utripoli.edu.lynih.gov This protective effect has been observed in gastric mucosal homogenates where lipid peroxidation was induced by free radical initiators. nih.govnih.gov By preventing this cascade of oxidative damage, rebamipide helps to preserve cellular structure and function. nih.gov

| Finding | Mechanism | References |

| COX-2 Upreguation | Induces transcriptional and translational stimulation of COX-2. | nih.govplos.org |

| PGE2 Production | Increases levels of PGE2 in the gastric mucosa. | wikipedia.orgwjgnet.comnih.govmims.com |

| PGE2 Receptor Activation | Stimulates the expression of the EP4 receptor subtype. | nih.govnih.gov |

| Free Radical Inhibition | Inhibits the generation of oxygen-derived free radicals from neutrophils. | nih.govscirp.orgnih.gov |

| Radical Scavenging | Directly scavenges hydroxyl radicals and superoxide anions. | nih.govjpp.krakow.pljpp.krakow.pl |

| Lipid Peroxidation Attenuation | Inhibits the process of lipid peroxidation in cell membranes. | nih.govutripoli.edu.lynih.gov |

Regulation of Antioxidant Enzyme Activities (e.g., SOD, GPx, Nrf2)

Rebamipide demonstrates significant antioxidant properties through the modulation of various antioxidant enzyme activities. It has been shown to combat oxidative stress by augmenting the cellular antioxidant arsenal. Studies have indicated that rebamipide can replenish levels of reduced glutathione (B108866) (GSH), superoxide dismutase (SOD), glutathione S-transferase (GST), glutathione peroxidase (GPx), and catalase (CAT). nih.gov This enhancement of the antioxidant milieu helps to counteract the damaging effects of reactive oxygen species (ROS). nih.govutripoli.edu.ly

A key mechanism underlying rebamipide's antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govwjgnet.com Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govresearchgate.netbiorxiv.org Rebamipide has been found to stimulate the Nrf2 signaling pathway, leading to the upregulation of downstream antioxidant enzymes like SOD and GPx. nih.gov This activation is partly achieved by upregulating the expression of Sirtuin 1 (SIRT1) and Forkhead box protein O3a (FoxO3a), which in turn positively regulate Nrf2. nih.gov Concurrently, rebamipide can downregulate the expression of Kelch-like ECH-associated protein 1 (Keap1), a protein that typically promotes the degradation of Nrf2. nih.gov By inhibiting Keap1, rebamipide facilitates the nuclear translocation and activation of Nrf2. nih.govbiorxiv.org

In models of methotrexate-induced nephrotoxicity, rebamipide co-administration led to a marked activation of Nrf2 protein and an upregulation of SIRT-1 and FOXO-3 gene expression, which contributed to the mitigation of oxidative kidney injury. researchgate.net Similarly, in acetic acid-induced colitis, rebamipide stimulated the colonic upstream SIRT1/FoxO3a/Nrf2 axis, leading to a reduction in oxidative stress markers. nih.gov The interplay between Nrf2 and the inflammatory NF-κB pathway is also noteworthy, as diminished Nrf2 levels have been associated with enhanced NF-κB activity and subsequent overproduction of pro-inflammatory cytokines. nih.gov

Anti-inflammatory Effects and Immune System Modulation

Rebamipide exerts potent anti-inflammatory effects by modulating various components of the immune system. Its mechanisms include the suppression of pro-inflammatory mediators, enhancement of anti-inflammatory signals, inhibition of inflammatory cell activity, and regulation of immune cell populations and signaling pathways. kosinmedj.orgnih.govnih.govsjogrenssyndromenews.com

Rebamipide has been consistently shown to suppress the production of a wide range of pro-inflammatory cytokines. In various models, including ocular surface inflammation, dry eye disease, and colitis, rebamipide treatment leads to a significant reduction in the levels of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-17 (IL-17). nih.govmdpi.comspandidos-publications.comresearchgate.net

Specifically, in a rat model of particulate matter-induced ocular surface inflammation, 2% rebamipide eye drops effectively downregulated inflammatory markers including IL-1β, TNF-α, and IL-17. mdpi.com In a mouse model of dry eye disease, rebamipide treatment markedly reversed the enhanced mRNA expression and protein content of IL-1β, IL-6, TNF-α, IL-17, and IL-23 in the lacrimal gland and conjunctiva. spandidos-publications.comresearchgate.net Studies on Sjögren's syndrome models also demonstrated that oral administration of rebamipide suppressed the levels of IL-6, TNF-α, and IL-17 in salivary glands and the spleen. nih.govsjogrenssyndromenews.com

Furthermore, rebamipide has been found to reduce the expression of cytokines associated with Th2-mediated inflammation, such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5), as well as Interleukin-33 (IL-33), which is involved in allergic inflammation. wjgnet.com The suppressive effect on these cytokines mitigates pulmonary inflammation and fibrosis. wjgnet.com

The table below summarizes the effect of Rebamipide on the production of pro-inflammatory cytokines based on research findings.

| Cytokine | Effect of Rebamipide | Research Model |

| TNF-α | Suppression | Human umbilical vein endothelial cells, RAW264.7 macrophages, Dry eye disease mice, Sjögren's syndrome mice, Particulate matter-induced ocular inflammation rats. nih.govspandidos-publications.comresearchgate.netnih.govnih.gov |

| IL-1β | Suppression | Dry eye disease mice, Particulate matter-induced ocular inflammation rats. mdpi.comspandidos-publications.comresearchgate.net |

| IL-4 | Reduction | Pulmonary inflammation and fibrosis models. wjgnet.com |

| IL-5 | Reduction | Pulmonary inflammation and fibrosis models. wjgnet.com |

| IL-6 | Suppression | Dry eye disease mice, Sjögren's syndrome mice. nih.govspandidos-publications.comresearchgate.net |

| IL-17 | Suppression | Dry eye disease mice, Sjögren's syndrome mice, Atherosclerosis model mice, Particulate matter-induced ocular inflammation rats. nih.govmdpi.comspandidos-publications.comresearchgate.netplos.org |

| IL-23 | Suppression | Dry eye disease mice. spandidos-publications.comresearchgate.net |

| IL-33 | Reduction | Pulmonary inflammation and fibrosis models. wjgnet.com |

In addition to suppressing pro-inflammatory cytokines, rebamipide actively promotes an anti-inflammatory environment by enhancing the production of Interleukin-10 (IL-10). wjgnet.comspandidos-publications.complos.org IL-10 is a key regulatory cytokine with potent anti-inflammatory properties.

In a mouse model of dry eye disease, treatment with 2% rebamipide led to a significant increase in the production of IL-10 in the lacrimal gland and conjunctiva, counteracting the effects of the disease. spandidos-publications.com Similarly, in a murine model of Sjögren's syndrome, topical administration of rebamipide significantly increased the mRNA expression levels of IL-10 in conjunctival tissues. plos.org Furthermore, studies have shown that rebamipide can induce IL-10 production to curb oxidative stress in carbon tetrachloride-induced liver fibrosis. wjgnet.com However, one study on human peripheral blood mononuclear cells stimulated with H. pylori reported that rebamipide suppressed IL-10 production in a dose-dependent manner. nih.gov

Rebamipide has been shown to inhibit the activation and migration of inflammatory cells, particularly neutrophils and leukocytes, which are key players in the inflammatory response. wjgnet.commdpi.comnih.govgutnliver.org

In a rat model of indomethacin-induced gastric mucosal injury, rebamipide was found to prevent lesion formation by inhibiting neutrophil activation. nih.gov This was evidenced by the significant inhibition of the increase in gastric myeloperoxidase activity, a marker of neutrophil infiltration. nih.gov Rebamipide also directly inhibits granulocyte elastase release from activated neutrophils in vitro. nih.gov Furthermore, it can inhibit neutrophil adhesion to the endothelium by suppressing the expression of adhesion molecules like CD11 and CD18. wjgnet.com

Histological studies have confirmed that rebamipide reduces the infiltration of polymorphonuclear leukocytes (neutrophils) and other leukocytes in various inflammatory conditions. mdpi.comgutnliver.orgmdpi.comresearchgate.net For instance, in a rat model of gastro-esophageal reflux disease, rebamipide in combination with a proton pump inhibitor significantly decreased the number of infiltrated leukocytes in the esophageal mucosa. gutnliver.org Similarly, in a model of particulate matter-induced ocular surface inflammation, rebamipide treatment led to a notable reduction in polymorphonuclear cell infiltration in the conjunctiva. mdpi.com

Rebamipide demonstrates a significant ability to modulate the differentiation and balance of various immune cell subpopulations, thereby steering the immune response towards a more regulated and less inflammatory state. nih.govnih.govplos.orgmdpi.comoup.comdergipark.org.tr

A key aspect of this modulation is the regulation of the balance between T helper 17 (Th17) cells, which are pro-inflammatory, and regulatory T (Treg) cells, which are immunosuppressive. spandidos-publications.complos.orgdergipark.org.trnih.gov In multiple disease models, including dry eye disease, atherosclerosis, and autoimmune arthritis, rebamipide has been shown to restore the Th17/Treg balance by suppressing the differentiation of Th17 cells and promoting the differentiation of Treg cells. nih.govspandidos-publications.complos.orgmdpi.comnih.govspandidos-publications.com This shift helps to dampen excessive inflammation. plos.orgdergipark.org.tr

Rebamipide also influences B cell populations. It has been found to increase the number of regulatory B cells (Bregs), including CD19+CD25+Foxp3+ Bregs and IL-10-producing B10 cells, which have suppressive functions. nih.govnih.govoup.com In a mouse model of Sjögren's syndrome, rebamipide treatment increased the number of these regulatory B cell populations. nih.gov In an autoimmune arthritis model, rebamipide not only increased Breg cells but also reduced germinal center B cells and plasma cells, thereby inhibiting autoantibody production. nih.govoup.com Furthermore, rebamipide has been shown to suppress the differentiation of T helper 1 (Th1) and T helper 2 (Th2) cells. nih.govmdpi.comoup.com

The table below summarizes the modulatory effects of Rebamipide on various immune cell subpopulations.

| Immune Cell Subpopulation | Effect of Rebamipide | Research Model |

| Regulatory T cells (Tregs) | Increased differentiation/population | Lupus-prone mice, Dry eye disease mice, Atherosclerosis mice, Autoimmune arthritis mice. nih.govspandidos-publications.complos.orgmdpi.com |

| T helper 17 (Th17) cells | Suppressed differentiation/population | Dry eye disease mice, Atherosclerosis mice, Autoimmune arthritis mice, Sjögren's syndrome mice. nih.govnih.govspandidos-publications.complos.org |

| Regulatory B cells (Bregs) | Increased population/induction | Sjögren's syndrome mice, Autoimmune arthritis mice. nih.govnih.govoup.com |

| T helper 1 (Th1) cells | Reduced population | Autoimmune arthritis mice. nih.govoup.com |

| T helper 2 (Th2) cells | Reduced population | Autoimmune arthritis mice. nih.govmdpi.comoup.com |

Rebamipide exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways that are crucial for the inflammatory response.

One of the most prominent targets of rebamipide is the Nuclear Factor-kappa B (NF-κB) signaling pathway. wjgnet.commdpi.comnih.govnih.govrsc.org Rebamipide has been shown to suppress the activation of NF-κB in various cell types and disease models. wjgnet.commdpi.comnih.govnih.govrsc.org It achieves this by inhibiting the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein of NF-κB. nih.gov This action prevents the translocation of the NF-κB p65 subunit into the nucleus, thereby blocking the transcription of NF-κB-dependent pro-inflammatory genes, such as IL-8. nih.gov

Rebamipide also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2 and p38 MAPK. wjgnet.com The activation of these pathways is crucial for the induction of cyclooxygenase-2 (COX-2) and subsequent prostaglandin production, which can have both pro- and anti-inflammatory roles depending on the context. wjgnet.com

Furthermore, rebamipide has been shown to influence other critical signaling cascades. In a model of acetic acid-induced colitis, rebamipide was found to activate the SIRT1/FoxO3a/Nrf2 axis, which has antioxidant and anti-inflammatory properties. nih.gov It also suppressed the pro-inflammatory Phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathway. nih.govwjgnet.com In methotrexate-induced nephrotoxicity, rebamipide co-administration activated the mTOR/PI3K/AKT signaling pathway, contributing to its protective effects. researchgate.net Additionally, rebamipide can upregulate the expression of the cytoprotective signal Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). nih.govkosinmedj.org

Modulation of Immune Cell Subpopulations (e.g., Regulatory B-cells, T-helper cells, Th17/Treg balance)

Mucosal Barrier Enhancement and Epithelial Regeneration

Rebamipide, a quinolinone derivative, enhances mucosal defense and promotes the healing of gastroduodenal ulcers and gastritis through a variety of mechanisms at the molecular and cellular levels. wikipedia.org Its therapeutic effects are largely attributed to its ability to bolster the mucosal barrier and stimulate epithelial regeneration. patsnap.compatsnap.com

Stimulation of Mucus Glycoprotein (B1211001) and Bicarbonate Production

Rebamipide plays a crucial role in fortifying the gastric mucosal barrier by stimulating the synthesis and secretion of essential protective factors. patsnap.compatsnap.comnih.gov It has been shown to increase the production of mucus and bicarbonate, which form a critical line of defense against the harsh acidic environment of the stomach. patsnap.compatsnap.comrad-ar.or.jp

One of the key mechanisms behind this is the induction of cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin synthesis. nih.govnih.govtargetmol.com This leads to an increase in prostaglandin E2 (PGE2) levels in the gastric mucosa. wikipedia.orgwjgnet.commims.com Prostaglandins, in turn, stimulate the secretion of both mucus and bicarbonate. patsnap.compatsnap.com In-vivo studies in rats have demonstrated that rebamipide enhances gastric mucosal PGE2 levels in a COX-2-dependent manner, contributing to its protective effects. nih.gov Furthermore, a study involving healthy human volunteers showed that four weeks of rebamipide administration significantly increased total gastric mucin output by 53%. nih.gov This increase was primarily due to a specific rise in acidic mucin rich in sialic acid. nih.govnih.gov

The stimulation of mucus glycoprotein synthesis by rebamipide has been observed in various studies. nih.gove-dmj.orggutnliver.org This action helps to maintain the integrity of the mucus layer, providing a physical barrier against damaging agents. patsnap.compatsnap.com

Promotion of Epithelial Cell Proliferation and Migration

Rebamipide actively contributes to the repair of damaged gastric mucosa by promoting the proliferation and migration of epithelial cells. patsnap.compatsnap.com This regenerative capacity is essential for the healing of ulcers and erosions. patsnap.com

In vitro studies using rat intestinal epithelial (RIE) cells have shown that rebamipide enhances cell migration. nih.govresearchgate.net This effect is mediated through the phosphorylation of extracellular signal-regulated kinase (ERK) and the activation of Rho kinase, key signaling molecules involved in cell migration and proliferation. nih.govresearchgate.net By stimulating these pathways, rebamipide accelerates the process of re-epithelialization, where new cells cover the wounded area, thereby restoring the integrity of the mucosal lining. nih.govwjgnet.com

Upregulation of Mucin Gene Expression (e.g., MUC1, MUC2, MUC4, MUC5AC, MUC16)

Rebamipide has been shown to directly influence the genetic expression of mucins, the primary protein components of mucus. wjgnet.comspandidos-publications.com Studies have demonstrated that rebamipide can upregulate the expression of several mucin genes, including MUC1, MUC2, MUC4, MUC5AC, and MUC16, in various epithelial tissues. wjgnet.comspandidos-publications.comresearchgate.netnih.govmdpi.com

In human corneal epithelial cells, rebamipide increases the expression of MUC1, MUC4, and MUC16 through the activation of the epidermal growth factor receptor (EGFR) pathway. wjgnet.comspandidos-publications.com In intestinal goblet-like cells, rebamipide has been found to significantly increase the mRNA expression of MUC2, an intestinal mucin. spandidos-publications.com Interestingly, in the same study, it did not affect the expression of MUC5AC, a gastric mucin, suggesting a degree of tissue-specific regulation. spandidos-publications.com Another study on patients with Sjögren's syndrome-associated dry eye found that rebamipide eye drops significantly increased the mRNA levels of MUC5AC after eight weeks of treatment. researchgate.net

The upregulation of these mucin genes leads to increased production of their corresponding mucin proteins, thereby strengthening the protective mucus layer. wjgnet.comspandidos-publications.com

Restoration of Tight Junction Integrity (e.g., ZO-1)

Rebamipide contributes to the maintenance of the epithelial barrier by restoring the integrity of tight junctions, which are crucial protein complexes that regulate paracellular permeability. plos.orgnih.gov

In a study on aspirin-induced small intestinal injury in mice, rebamipide administration was shown to improve the damaged tight junction structure as observed under a transmission electron microscope. plos.org Furthermore, the expression of key tight junction proteins, Zonula Occludens-1 (ZO-1) and Occludin, was significantly increased after rebamipide treatment. plos.org In human corneal epithelial cells, rebamipide was found to attenuate the loss of ZO-1 from the cell surface induced by the inflammatory cytokine tumor necrosis factor-alpha (TNFα). nih.gov This indicates that rebamipide can protect and restore the function of tight junctions, thereby reducing mucosal permeability and preventing the passage of harmful substances. plos.orgnih.gov

Activation of Growth Factor Expression (e.g., EGF, EGFR, HB-EGF, FGF, FGFR-2, IGF-1, HGF)

A key aspect of rebamipide's mechanism of action involves the activation of various growth factors and their receptors, which are critical for tissue repair and regeneration. wjgnet.comresearchgate.net

Gene expression microarray analysis of rat gastric epithelial cells treated with rebamipide revealed a significant upregulation of several proangiogenic and growth-promoting genes. researchgate.net These included vascular endothelial growth factor (VEGF), heparin-binding epidermal growth-like factor (HB-EGF), fibroblast growth factor receptor-2 (FGFR2), and insulin-like growth factor-1 (IGF-1). researchgate.net Specifically, VEGF expression increased by 7.5-fold, HB-EGF by approximately 5-fold, FGFR2 by 4.4-fold, and IGF-1 by 5-fold. researchgate.net

Furthermore, rebamipide has been shown to activate the epidermal growth factor receptor (EGFR). wjgnet.comspandidos-publications.com Activation of EGFR and its ligands, such as HB-EGF, is crucial for cell proliferation, migration, and re-epithelialization. wjgnet.comfrontiersin.orgnih.govbiorxiv.org This activation can stimulate downstream signaling pathways, such as the ERK1/2 pathway, which is involved in cell growth and survival. wjgnet.com

The table below summarizes the effect of Rebamipide on the expression of various growth factors.

| Growth Factor/Receptor | Fold Increase in Expression | Reference |

| Vascular Endothelial Growth Factor (VEGF) | 7.5-fold | researchgate.net |

| Heparin-Binding Epidermal Growth-like Factor (HB-EGF) | ~5-fold | researchgate.net |

| Fibroblast Growth Factor Receptor-2 (FGFR-2) | 4.4-fold | researchgate.net |

| Insulin-like Growth Factor-1 (IGF-1) | 5-fold | researchgate.net |

Sonic Hedgehog (Shh) Signaling Pathway Restoration

Rebamipide has been found to promote the restoration of the Sonic hedgehog (Shh) signaling pathway, which plays a vital role in epithelial cell differentiation and tissue regeneration. wjgnet.comresearchgate.net

In Mongolian gerbils with Helicobacter pylori infection, which is known to suppress Shh expression, treatment with rebamipide following bacterial eradication significantly promoted the restoration of Shh expression in the gastric mucosa. wjgnet.comscispace.comnih.govresearchgate.net This restoration was associated with the regeneration of atrophic gastric mucosa. wjgnet.comscispace.com The stimulatory effects of rebamipide on prostaglandins and epidermal growth factor may contribute to this restoration of Shh expression. scispace.com By promoting the Shh signaling pathway, rebamipide aids in the proper differentiation of epithelial cells, which is essential for maintaining a healthy and functional gastric lining. wjgnet.comresearchgate.net

Angiogenesis Promotion and Microcirculation Stabilization

Rebamipide's therapeutic effects on the gastric mucosa extend to the promotion of new blood vessel formation (angiogenesis) and the stabilization of mucosal microcirculation. These actions are critical for the healing of damaged tissues and the maintenance of mucosal integrity. The compound achieves this through a dual mechanism: firstly, by modulating the expression of genes that drive angiogenesis, and secondly, by directly stimulating the cells that form the lining of blood vessels.

Upregulation of Proangiogenic Genes (e.g., VEGF, COX-2, BMP-2, HIF)

Rebamipide has been shown to activate a genetic program in gastric epithelial cells that promotes angiogenesis. researchgate.net This is achieved by significantly increasing the expression of several key proangiogenic genes.

Research using gene expression microarray analysis on normal rat gastric epithelial cells (RGM1) revealed that Rebamipide treatment leads to a significant upregulation of genes encoding for vascular endothelial growth factor (VEGF) and cyclooxygenase-2 (COX-2). researchgate.netnih.gov Specifically, VEGF gene expression was increased by 7.5-fold, while COX-2 expression saw a 9.3-fold increase. researchgate.net The upregulation of COX-2 was further confirmed at the protein level, with an approximate 6-fold increase observed via Western blotting. researchgate.netnih.gov

VEGF is a potent signaling protein that stimulates the formation of blood vessels. COX-2 is an enzyme that, among other functions, is involved in the synthesis of prostaglandins, which also play a role in angiogenesis and mucosal defense. vinmec.com The coordinated upregulation of these genes is a key part of Rebamipide's mechanism in preparing the cellular environment for tissue regeneration. researchgate.net While the outline includes Bone Morphogenetic Protein-2 (BMP-2) and Hypoxia-Inducible Factor (HIF) as potential targets, the predominant focus of available research has been on the significant roles of VEGF and COX-2 in Rebamipide-induced angiogenesis.

| Gene | Fold Increase in Expression | Primary Proangiogenic Function |

|---|---|---|

| VEGF | 7.5-fold | Stimulates formation of new blood vessels (vasculogenesis and angiogenesis). |

| COX-2 | 9.3-fold | Mediates inflammation and promotes angiogenesis. |

Direct Angiogenic Effects on Microvascular Endothelial Cells

In-vitro studies using rat gastric mucosal endothelial cells have shown that treatment with Rebamipide directly stimulates angiogenesis. researchgate.net One study quantified this effect, demonstrating an approximate 240% increase in in-vitro angiogenesis compared to control cells. researchgate.netnih.gov This direct stimulation of endothelial cells is crucial for the physical process of forming new capillaries (tube formation), an essential step in healing gastric lesions and restoring blood supply to damaged areas. researchgate.net This dual action—both signaling the need for angiogenesis via epithelial cells and directly acting on the endothelial cells—makes Rebamipide a robust promoter of microvascular network reconstruction. researchgate.netnih.gov

Stabilization of Gastric Mucosal Blood Flow

Adequate blood flow within the gastric mucosa is fundamental for delivering oxygen and nutrients, removing metabolic waste, and maintaining a healthy environment conducive to protection and healing. patsnap.com Rebamipide contributes significantly to the maintenance and stabilization of this vital blood flow. patsnap.comrad-ar.or.jp

Pharmacodynamic and Pharmacokinetic Research of Rebamipide

Absorption and Distribution Characteristics

Once absorbed, Rebamipide (B173939) exhibits high binding affinity to plasma proteins, with 98.4% to 98.6% of the drug being protein-bound in human plasma. nih.govresearchgate.netmims.com

Studies in rats using radiolabelled Rebamipide have provided insights into its tissue distribution. After oral administration, the highest concentrations of the drug were found in the gastric and intestinal mucosa, followed by the kidneys and liver. nih.govresearchgate.net This targeted distribution to the gastrointestinal tract is a key aspect of its therapeutic action. nih.govjst.go.jp Importantly, repeated administration does not lead to tissue accumulation of the drug. researchgate.net

In a study involving healthy male subjects, the concentration of Rebamipide in the jejunum was measured after oral administration. The levels achieved were found to be within a range considered sufficient to exert its protective effects. researchgate.netnih.gov

Interactive Data Table: Pharmacokinetic Parameters of Rebamipide (Single 100 mg Oral Dose)

| Parameter | Value | Reference |

| Cmax (Peak Plasma Concentration) | 216 ± 79 ng/mL | researchgate.net |

| Tmax (Time to Peak Concentration) | 2.4 ± 1.2 hours | researchgate.net |

| Plasma Protein Binding | 98.4 - 98.6% | nih.govresearchgate.netmims.com |

| Elimination Half-life | ~1.9 hours | researchgate.net |

Impact of Formulation on Systemic Exposure and Bioavailability

The low aqueous solubility and permeability of Rebamipide contribute to its low oral bioavailability, which is reported to be less than 10% in humans. nih.govinnovareacademics.innih.gov Consequently, various formulation strategies have been explored to enhance its systemic exposure and bioavailability.

One approach has been the development of solid dispersions . A study creating a solid dispersion of Rebamipide using a spray-drying method demonstrated a 62.17-fold improvement in aqueous solubility and a 1.74-fold increase in oral bioavailability in a rat model compared to a reference product. nih.gov

Nanotechnology has also been employed to improve Rebamipide's pharmacokinetic profile. The formulation of Rebamipide into nanocrystal tablets resulted in a 1.57-fold higher area under the curve (AUC), indicating significantly improved oral bioavailability in rats compared to conventional tablets. researchgate.net Similarly, solid lipid nanoparticles (SLNs) have been shown to increase the relative bioavailability of Rebamipide by 3.87 times compared to a coarse suspension. innovareacademics.inLipid nanoemulsions (LNEs) have also demonstrated a 4.32-fold improvement in oral bioavailability compared to a marketed tablet suspension. nih.gov

The development of a prodrug , SA001, has shown to significantly enhance the systemic exposure of Rebamipide. mdpi.comnih.gov Compared to a conventional Rebamipide oral formulation, the dose-adjusted AUC and Cmax of Rebamipide after SA001 administration were substantially higher. mdpi.comnih.govresearchgate.net

Furthermore, different formulations can be designed for specific delivery routes. For instance, submicronized Rebamipide liquid with moderate viscosity has been developed for intra-oral administration to treat oral mucositis, showing higher local tissue concentrations compared to intra-gastric administration. jst.go.jp For ophthalmic use, super-saturated Rebamipide eye drops have been formulated to enhance solubility and bioavailability in ocular tissues, demonstrating higher and more sustained exposure in the cornea and aqueous humor in rat studies. researchgate.netmdpi.com

Interactive Data Table: Impact of Different Formulations on Rebamipide Bioavailability

| Formulation | Method | Improvement in Bioavailability | Reference |

| Solid Dispersion | Spray-drying | 1.74-fold increase in oral bioavailability (in rats) | nih.gov |

| Nanocrystal Tablets | Wet-milling | 1.57-fold higher AUC (in rats) | researchgate.net |

| Solid Lipid Nanoparticles (SLNs) | Hot homogenization and ultrasonication | 3.87-fold increase in relative bioavailability | innovareacademics.in |

| Lipid Nanoemulsions (LNEs) | Hot homogenization and ultrasonication | 4.32-fold improvement in oral bioavailability | nih.gov |

| SA001 (Prodrug) | Ester pro-moiety | Substantially higher AUC and Cmax | mdpi.comnih.govresearchgate.net |

Investigational Therapeutic Applications and Clinical Efficacy Research

Gastrointestinal Mucosal Diseases

The core of (R)-Rebamipide's clinical investigation centers on its efficacy in treating diseases affecting the gastrointestinal mucosa.

(R)-Rebamipide is recognized for its capacity to promote the healing of gastric ulcers and prevent their recurrence. wjgnet.comnih.gov Its mechanism involves stimulating the synthesis of prostaglandin (B15479496) E2 (PGE2) and prostacyclin within the gastric mucosa, which are vital for protection and healing. nih.govmims.comontosight.ai It also increases gastric mucus production and improves mucosal blood flow, further contributing to its therapeutic effects. wikipedia.orgmims.com

A key aspect of (R)-Rebamipide is its ability to improve the quality of ulcer healing, a benefit not typically associated with antisecretory drugs. nih.gov By enhancing the speed and quality of the healing process, it helps shield the gastric mucosa from damage induced by various factors, including oxidative stress. nih.gov Clinical studies have demonstrated that treatment with (R)-Rebamipide can accelerate ulcer healing. wjgnet.com For instance, a combination of omeprazole (B731) and (R)-Rebamipide was found to increase PGE2 levels and decrease inflammatory markers in the gastric mucosa, leading to improved healing. wjgnet.com

(R)-Rebamipide is employed in the management of both acute and chronic gastritis. wikipedia.orggutnliver.org It mitigates the underlying pathophysiology by bolstering the stomach's mucosal defense mechanisms. gutnliver.org This includes inducing the synthesis of prostaglandins (B1171923) and mucous glycoproteins, which are essential for maintaining the integrity of the gastric lining. gutnliver.orgwjgnet.com

The drug effectively reduces mucosal inflammation by inhibiting the production of inflammatory cytokines and suppressing the activity of neutrophils. gutnliver.orgwjgnet.com Clinical research has shown that (R)-Rebamipide can improve both endoscopic and histological parameters in patients with chronic gastritis. gutnliver.orgresearchgate.net In a study involving patients with chronic gastritis whose dyspeptic symptoms were refractory to proton pump inhibitors (PPIs), treatment with (R)-Rebamipide resulted in a significant decrease in neutrophil activity and mononuclear cell inflammation. researchgate.net Furthermore, it has demonstrated a superior ability to reduce clinical and endoscopic signs of inflammation in chronic erosive gastritis when compared to sucralfate. nih.govwjgnet.com

A significant focus of (R)-Rebamipide research has been its role in preventing and treating gastrointestinal damage caused by the use of nonsteroidal anti-inflammatory drugs (NSAIDs). wikipedia.orgmdpi.com

(R)-Rebamipide has been compared with other gastroprotective agents for its efficacy in preventing NSAID-induced injuries. While agents like PPIs and H2-receptor antagonists are effective in preventing upper GI bleeding, (R)-Rebamipide and misoprostol (B33685) have been shown to be effective in preventing bleeding from all parts of the GI tract. wjgnet.com In a randomized, multicenter trial, (R)-Rebamipide was found to be as effective as misoprostol in preventing NSAID-induced peptic ulcers and was better tolerated. wjgnet.comresearchgate.netnih.gov

| Drug | Prevalence of Active Gastric Ulcer | Prevalence of Peptic Ulcer (Gastric or Duodenal) | Reference |

|---|---|---|---|

| (R)-Rebamipide | 3.9% (7/176) | 4.5% (8/176) | researchgate.net |

| Misoprostol | 1.9% (3/156) | 4.4% (7/156) | researchgate.net |

Studies have also indicated that (R)-Rebamipide may be more effective than lansoprazole (B1674482) in preventing small intestine damage caused by NSAIDs. wjgnet.comkjim.org

NSAIDs are known to cause damage not only to the stomach but also to the small intestine, where PPIs may have limited protective effects and can even exacerbate injury. kjim.orgnih.gov (R)-Rebamipide has demonstrated a protective effect against NSAID-induced small intestinal damage. nih.govgutnliver.org Its mechanisms include reducing intestinal permeability, restoring villi and tight junctions damaged by NSAIDs, and modulating the intestinal microbiota. kjim.org

Clinical trials using capsule endoscopy have confirmed its efficacy. One study found that (R)-Rebamipide significantly reduced the number of mucosal breaks and improved the severity of intestinal damage in patients on long-term low-dose aspirin (B1665792) therapy. plos.org Another trial showed that co-administration of (R)-Rebamipide with diclofenac (B195802) resulted in a lower incidence of small intestine injuries compared to a placebo. koreamed.org Specifically, mucosal breaks were observed in 20% of subjects in the (R)-Rebamipide group versus 40% in the control group. researchgate.net

| Parameter | (R)-Rebamipide Group (n=25) | Placebo Group (n=13) | P-value | Reference |

|---|---|---|---|---|

| Change in Number of Mucosal Breaks | Significant Decrease | No Significant Reduction | 0.046 | plos.org |

| Complete Mucosal Break Healing Rate | 32% | 7.7% | 0.13 | plos.org |

| Improvement in Lewis Score (Damage Severity) | Significant Improvement | No Alteration | 0.02 | plos.org |

Its beneficial effects are attributed to several mechanisms, including the inhibition of H. pylori adhesion to gastric epithelial cells and the suppression of the bacteria-induced inflammatory response, such as the reduction of IL-8 production and NF-κB activation. wjgnet.comwjgnet.comnih.gov Following H. pylori eradication, (R)-Rebamipide can aid in the repair of the gastric mucosa and reduce residual inflammation. nih.govwjgnet.com Studies have shown that it promotes ulcer healing regardless of the success of the eradication therapy. wjgnet.comkarger.com In one study, the ulcer healing rate in the (R)-Rebamipide group was significantly higher than in the placebo group (80% vs. 66.1%) after one week of eradication therapy. nih.govwjgnet.com

Helicobacter pylori Infection and Associated Gastric Pathologies

Modulation of H. pylori-Induced Cytotoxicity and Inflammation

Rebamipide (B173939), (R)- has demonstrated a capacity to counteract the cytotoxic and inflammatory effects induced by Helicobacter pylori (H. pylori) infection. This is achieved through several mechanisms, including the inhibition of neutrophil activation and the subsequent production of reactive oxygen species. nih.govnih.gov The drug has been shown to attenuate the 12-fold increase in luminol-dependent chemiluminescence, an indicator of toxic oxidant production from neutrophils, when exposed to H. pylori. nih.gov This suggests that rebamipide can inhibit the oxidative burst from neutrophils elicited by the bacteria. nih.gov

Furthermore, rebamipide has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-8 (IL-8), which is induced by H. pylori. nih.govmdpi.com It also suppresses the activation of nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response. mdpi.comnih.gov In vitro studies have shown that rebamipide can attenuate gastric mucosal cell injury caused by H. pylori-activated neutrophils. nih.gov The compound also inhibits the activity of urease produced by H. pylori, which contributes to the bacterium's cytotoxicity. nih.govnih.gov By inhibiting both the neutrophilic oxidative burst and urease activity, rebamipide helps to prevent gastric mucosal damage. nih.gov

Role in H. pylori Eradication Regimens

The addition of rebamipide to standard H. pylori eradication therapies has been shown to significantly improve treatment efficacy. mdpi.comwjgnet.com While rebamipide itself does not possess direct anti-helicobacter action, it aids in the eradication process by inhibiting the adhesion of H. pylori to gastric epithelial cells. mdpi.comter-arkhiv.ru This action, combined with its anti-inflammatory properties, creates a more favorable environment for the action of antibiotics.

A meta-analysis of 11 randomized controlled trials involving 1,227 patients demonstrated that adding rebamipide to eradication regimens significantly increased the treatment's effectiveness, with an odds ratio of 1.753. mdpi.com This improvement was observed in both short-term (10 days to 2 weeks) and long-term (4 to 12 weeks) treatment courses. mdpi.comwjgnet.com Subgroup analysis revealed that rebamipide significantly enhanced the effectiveness of dual therapy regimens. mdpi.com Even after the eradication of H. pylori, rebamipide can be utilized to promote the repair of the gastric mucosa and reduce residual inflammation. wjgnet.com

Gastroesophageal Reflux Disease (GERD) Management

Rebamipide is being investigated as a therapeutic option for gastroesophageal reflux disease (GERD) due to its anti-inflammatory and mucosal protective properties. wjgnet.comnih.gov The pathogenesis of GERD involves inflammatory responses, making rebamipide's ability to reduce inflammation a key aspect of its potential efficacy. wjgnet.comnih.gov It helps restore the cytoprotection of the esophageal mucosa, which is often compromised in GERD. wjgnet.com

Clinical studies have suggested that combining rebamipide with proton pump inhibitors (PPIs), such as esomeprazole (B1671258) or lansoprazole, is more effective in alleviating GERD symptoms and reducing recurrence rates compared to PPI monotherapy. wjgnet.comnih.govnih.gov One study involving 501 patients with reflux esophagitis found that a combination of esomeprazole and rebamipide was more effective in decreasing total symptom scores over a 4-week period than esomeprazole alone. nih.gov Rebamipide may also work synergistically with PPIs by enhancing the expression of tight junction proteins in the esophageal mucosa, thereby reducing mucosal permeability. gutnliver.org However, some studies have not demonstrated a significant effect of rebamipide over placebo on symptoms in patients with non-erosive reflux disease (NERD) who have failed PPI treatment. cpdcentre.co.zajnmjournal.org

Functional Dyspepsia Symptom Amelioration

Rebamipide has shown promise in alleviating the symptoms of functional dyspepsia. nih.govwjgnet.com A systematic review and meta-analysis of 17 randomized controlled trials, including five focused on functional dyspepsia, indicated that rebamipide may improve symptoms. nih.govresearchgate.net Specifically, symptom improvement in functional dyspepsia was observed in the pooled standardized mean difference but not the risk ratio. nih.gov

In a multicenter study, rebamipide was found to improve the quality of life for patients with dyspepsia by reducing symptoms such as flatulence, belching, abdominal pain, and post-meal discomfort. nih.gov Other research has shown that rebamipide can improve dyspepsia symptoms like epigastric pain, nausea, anorexia, bloating, and early satiety. researchgate.net Furthermore, in patients with chronic gastritis and dyspepsia that is refractory to PPIs, rebamipide treatment has been associated with improvements in clinical, endoscopic, and histological parameters. nih.govgutnliver.org

Ulcerative Colitis and Inflammatory Bowel Disease Research

Rebamipide is being explored for its therapeutic potential in ulcerative colitis (UC) and other inflammatory bowel diseases (IBD). wjgnet.comter-arkhiv.ru Its anti-inflammatory and mucosal healing properties are central to its investigational use in these conditions. karger.comnih.gov In experimental models of colitis that resemble human UC, rebamipide has been shown to ameliorate the condition by upregulating cytoprotective signaling pathways and mitigating inflammatory signals and cytokine secretion. wjgnet.com It has also been observed to promote the healing of intestinal ulcers and enhance the recovery of intestinal cells. wjgnet.com

Studies in animal models have demonstrated that intra-rectal administration of rebamipide can dose-dependently reduce the disease activity index of DSS-induced ulcerative colitis, including diarrhea and rectal bleeding. karger.com The compound has also been shown to reduce the severity of colon lesions in these models. karger.com In clinical practice, rebamipide enemas have been reported to be beneficial for patients with active UC. nih.govwjgnet.com Mechanistically, rebamipide is thought to work by scavenging free radicals, suppressing pro-inflammatory cytokine production, and inhibiting the migration and adherence of inflammatory cells. nih.gov

Portal Hypertensive Gastropathy

The application of rebamipide in the context of portal hypertensive gastropathy is an area of ongoing research. Portal hypertensive gastropathy is characterized by changes in the gastric mucosa and an increased risk of bleeding in patients with portal hypertension. Given rebamipide's established gastroprotective effects, including the stimulation of prostaglandin synthesis, enhancement of mucus production, and its antioxidant properties, it is hypothesized that it may offer therapeutic benefits for this condition. These mechanisms could potentially help to strengthen the gastric mucosal barrier and reduce the mucosal friability and bleeding associated with portal hypertensive gastropathy. However, specific clinical trial data focusing solely on rebamipide for portal hypertensive gastropathy is limited, and further research is needed to establish its efficacy and role in managing this specific complication of portal hypertension.

Carbohydrate Intolerance and Enteropathy with Impaired Digestion

Rebamipide has been investigated for its potential role in managing carbohydrate intolerance and enteropathy characterized by impaired digestion. nih.govter-arkhiv.ru A pilot study involving patients with enteropathy and impaired digestion, who presented with reduced tolerance to carbohydrates, showed positive outcomes with rebamipide treatment. nih.govnih.gov

In this study, patients with reduced activity of intestinal disaccharidases were treated with rebamipide. nih.gov After 12 weeks of treatment, a significant number of patients experienced a decrease or resolution of symptoms such as flatulence, abdominal pain, and stool disorders. nih.govter-arkhiv.ru The study also found a significant increase in the activity of several disaccharidases, including glucoamylase, maltase, and sucrase, in the duodenal mucosa. nih.gov These findings suggest that rebamipide may improve carbohydrate tolerance by enhancing the enzymatic activity of the small intestine. nih.gov

Ophthalmological Disorders

Rebamipide, a quinolinone derivative, has demonstrated significant potential in the management of various ophthalmological disorders, particularly those affecting the ocular surface. Its therapeutic effects are primarily attributed to its ability to increase mucin production, suppress inflammation, and promote epithelial healing.

Dry Eye Disease (DED) Pathogenesis and Intervention

Dry eye disease (DED) is a multifactorial condition characterized by a loss of tear film homeostasis, leading to symptoms of discomfort and visual disturbance. spandidos-publications.com The pathogenesis involves tear film instability, hyperosmolarity, and ocular surface inflammation. spandidos-publications.com Rebamipide intervenes in this process through multiple mechanisms.

Clinical and preclinical studies have demonstrated the efficacy of rebamipide in treating DED. In a phase III clinical trial in Japan, 2% rebamipide ophthalmic suspension was found to be effective in improving both the signs (corneal and conjunctival damage) and symptoms (foreign body sensation, eye pain) of dry eye. otsuka.co.jpaao.orgarvojournals.org Studies on mouse models of DED have shown that rebamipide eye drops significantly reduce corneal staining scores, increase tear film breakup time (TBUT), and improve tear production. spandidos-publications.com Furthermore, rebamipide has been found to be effective in managing dry eye that can occur after laser in situ keratomileusis (LASIK) surgery. arvojournals.orgarvojournals.org A study on post-LASIK patients showed that rebamipide therapy significantly improved tear volume, TBUT, fluorescein (B123965) score, and subjective symptoms. researchgate.net

Table 1: Summary of Rebamipide's Efficacy in Dry Eye Disease Models

| Model | Key Findings | Reference |

| Scopolamine-induced DED mouse model | Reduced corneal staining, increased tear film breakup time and tear production, restored histological changes in the cornea, conjunctiva, and lacrimal gland. | spandidos-publications.com |

| Superoxide (B77818) dismutase-1 (Sod1) knockout mice (age-related DED) | Improved tear stability and corneal epithelial damage, increased conjunctival goblet cell density and muc5 mRNA expression. | arvojournals.org |

| Environmental Dry Eye Stress (EDES) mouse model | Lower lissamine green staining score, preserved corneal sensitivity, higher subbasal nerve fiber density, and lower dendritic cell density compared to hyaluronic acid. | mdpi.com |

| Post-LASIK dry eye patients | Improved tear film breakup time, fluorescein and lissamine green staining scores, and subjective symptoms of dry eye. | arvojournals.org |

Corneal and Conjunctival Health Augmentation

Rebamipide actively contributes to the health and integrity of the cornea and conjunctiva. Its primary mechanism in this regard is the enhancement of mucin production, which forms a protective layer on the ocular surface. nih.govresearchgate.netdovepress.com In vivo models have shown that rebamipide increases the amount of mucin-like substances on both the cornea and conjunctiva. nih.gov

This mucin-increasing effect directly translates to improved corneal and conjunctival conditions. Clinical studies have confirmed that rebamipide is effective in improving damage to both the corneal and conjunctival epithelium. researchgate.net Specifically, it has been shown to improve corneal fluorescein staining and lissamine green conjunctival staining scores in patients with dry eye. aao.orgarvojournals.org

Furthermore, rebamipide has demonstrated a role in restoring the barrier function of the corneal epithelium. It has been shown to inhibit the decrease in the tight-junction protein ZO-1, which is crucial for maintaining the integrity of the epithelial barrier. dovepress.com In a rat dry eye model, rebamipide ophthalmic suspension reversed the decrease in ZO-1 expression in the corneal epithelium. dovepress.com This suggests that rebamipide not only protects the ocular surface through mucin secretion but also by reinforcing the physical barrier of the cornea.

Ocular Surface Inflammation Mechanisms

Inflammation is a key component in the pathogenesis of DED and other ocular surface disorders. spandidos-publications.com Rebamipide exhibits significant anti-inflammatory properties on the ocular surface. spandidos-publications.commdpi.com

Studies have shown that rebamipide can modulate the inflammatory response by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory cytokines. spandidos-publications.com In a dry eye mouse model, rebamipide treatment led to a significant decrease in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and an increase in the anti-inflammatory cytokine IL-10 in the lacrimal gland and conjunctiva. spandidos-publications.com Similarly, in a model of age-related dry eye, rebamipide reduced the levels of IL-6, IL-17, TNF-α, and IFN-γ in the tear fluid. arvojournals.org

The anti-inflammatory action of rebamipide also involves the inhibition of nuclear factor-κB (NF-κB) activation, a key signaling pathway in the inflammatory process. nih.govnih.gov In human corneal fibroblasts, rebamipide suppressed the synthesis of chemokines like IL-8 and eotaxin-1 by inhibiting NF-κB signaling. nih.gov It also attenuated the degradation of IκBα, an inhibitor of NF-κB, induced by TNF-α or LPS. nih.govarvojournals.org This suggests that rebamipide can be effective in treating corneal stromal inflammation. nih.gov Furthermore, rebamipide has been shown to suppress the infiltration of inflammatory cells into the gastric mucosa, a mechanism that may also be relevant to its effects on the ocular surface. dovepress.com

Neurodegenerative Conditions

Emerging research suggests that rebamipide may have therapeutic potential beyond its established applications, extending to the realm of neurodegenerative diseases. Its anti-inflammatory and neuroprotective properties are being investigated in the context of Alzheimer's and Parkinson's diseases.

Alzheimer's Disease Pathological Mechanisms and Potential Modulation

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides and neuroinflammation. mdpi.comnih.gov Preclinical studies indicate that rebamipide may modulate several pathological mechanisms of AD.

In cultured human neuroblastoma cells (SH-SY5Y), rebamipide has been shown to reduce the production of Aβ42 and ameliorate the cytotoxicity induced by Aβ43. nih.govresearchgate.net It was found to reduce the levels of intracellular Aβ oligomers. researchgate.net The proposed mechanisms for this include the enhanced expression of enzymes that degrade Aβ, such as neprilysin and matrix-metalloproteinase-14 (MMP-14), as well as the tumor necrosis factor-α-converting enzyme (TACE), which is involved in the non-amyloidogenic processing of the amyloid precursor protein. nih.govresearchgate.net

A computational study highlighted rebamipide as a potential multi-target therapeutic candidate for AD. mdpi.comscilit.com The study suggested that rebamipide could modulate glutamatergic signaling, reduce β-secretase production, and enhance cholinergic neurotransmission by inhibiting human acetylcholinesterase. mdpi.comscilit.com Furthermore, rebamipide has been shown to enhance the expression of sirtuin 1 (SIRT1), a protein with neuroprotective functions, even in the presence of Aβ43. nih.govresearchgate.net These findings suggest that rebamipide may offer a multi-faceted approach to attenuating AD pathology, although further experimental validation is required. mdpi.comscilit.com

Parkinson's Disease Models and Neuroprotection

Parkinson's disease (PD) is characterized by the loss of dopaminergic neurons and the aggregation of α-synuclein. nih.govnih.gov Rebamipide has shown promise in preclinical models of PD by targeting neuroinflammation and mitochondrial dysfunction. nih.govnih.gov

In a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's, rebamipide administration inhibited motor deficits and reduced nigral α-synuclein aggregates in a dose-dependent manner. nih.govpharmacybbdniit.org The neuroprotective effects were associated with the stabilization of mitochondrial bioenergetics, enhancement of glucocerebrosidase (GCase) activity, and a reduction in oxidative stress and apoptosis. nih.govpharmacybbdniit.org

A recent study identified rebamipide as a novel inhibitor of the NLRP3 inflammasome, a key player in neuroinflammation in PD. nih.govspringermedicine.com Rebamipide was found to directly bind to NLRP3, disrupting its activation and subsequently downregulating IL-1β levels and microglial activation in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of PD. nih.govspringermedicine.com This led to the preservation of dopaminergic neurons and dopamine (B1211576) levels in the striatum, resulting in improved motor function. nih.govspringermedicine.com The neuroprotective effects of rebamipide were absent in NLRP3 knockout mice, confirming the dependency of its action on this pathway. nih.govspringermedicine.com Furthermore, there is a hypothesis that rebamipide may prevent α-synuclein aggregation by improving gut health and reducing intestinal permeability, which is thought to be an early event in PD pathogenesis. google.com

Amyloid-Beta Production and Clearance Pathways

Recent studies have highlighted the potential of Rebamipide in modulating pathways associated with Alzheimer's disease. Research has shown that Rebamipide can cross the blood-brain barrier and may play a role in reducing the production of amyloid-β (Aβ) peptides, particularly Aβ 1-42 and Aβ43, which are implicated in the pathophysiology of neurodegenerative diseases. nih.govresearchgate.net

In a study utilizing cultured SH-SY5Y human neuroblastoma cells, Rebamipide was found to reduce the secretion of endogenous Aβ42. nih.gov Furthermore, it ameliorated the reduced cell viability caused by Aβ43 treatment. nih.gov The compound was observed to decrease the levels of intracellular Aβ oligomers that form from the addition of exogenous Aβ43 monomers. nih.gov

Mechanistically, Rebamipide has been shown to enhance the expression of several key enzymes involved in Aβ degradation and clearance. These include:

Tumor necrosis factor-α-converting enzyme (TACE)/a disintegrin and metalloproteinase-17 (ADAM17) nih.gov

Neprilysin (NEP) nih.gov

Matrix-metalloproteinase-14 (MMP-14)/membrane type-1 MMP nih.gov

Beyond its effects on Aβ metabolism, Rebamipide also appears to induce cytoprotective genes. The same study reported enhanced expression of cyclooxygenase-2 (COX-2) and sirtuin 1 (SIRT1) in cells challenged with Aβ43. nih.govresearchgate.net These findings suggest that Rebamipide may not only interfere with the production and accumulation of neurotoxic Aβ peptides but also bolster cellular defense mechanisms against their detrimental effects. nih.gov Computational studies have further supported the potential of Rebamipide as a multi-target agent for Alzheimer's disease, indicating favorable binding affinities to key proteins involved in the disease's progression. mdpi.com

Renal and Hepatic Protection

Carbon Tetrachloride-Induced Liver Fibrosis Mitigation

Rebamipide has demonstrated a protective effect against liver fibrosis induced by carbon tetrachloride (CCl4) in animal models. tandfonline.comnih.govresearchgate.net Studies in Wistar rats have shown that concurrent treatment with Rebamipide can significantly inhibit the increases in serum alanine (B10760859) transaminase (ALT) and aspartate aminotransferase (AST) levels typically induced by CCl4. tandfonline.comnih.govresearchgate.net

The anti-fibrotic effects of Rebamipide are attributed, in part, to its ability to curb oxidative stress and modulate inflammatory responses. wjgnet.com Research indicates that Rebamipide reduces oxidative stress and is associated with significant increases in the liver levels of prostaglandin E2 (PGE2) and the anti-inflammatory cytokine interleukin-10 (IL-10). tandfonline.comnih.govresearchgate.net PGE2 is recognized as a potent physiological suppressor of liver fibrosis. tandfonline.comnih.govresearchgate.net

Key findings from studies on Rebamipide's mitigation of CCl4-induced liver fibrosis include:

A significant decrease in fibrotic markers such as hyaluronic acid (HA) and pro-collagen-III (Procol-III). tandfonline.comnih.govresearchgate.net

At higher doses, Rebamipide helped maintain normal liver histology and minimized CCl4-induced collagen precipitation. tandfonline.comnih.govresearchgate.net

A notable decrease in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity in the liver, indicating a strong antioxidant effect. tandfonline.com

These results suggest that Rebamipide's ability to retard CCl4-induced hepatic fibrosis is mediated by its induction of PGE2 and IL-10, as well as its antioxidant properties. tandfonline.comnih.govresearchgate.net

Cardiorenal Protective Effects

The potential cardiorenal protective effects of Rebamipide are an emerging area of interest. While direct large-scale clinical trials are limited, the mechanisms of action of Rebamipide suggest plausible benefits. Its anti-inflammatory properties and ability to restore endothelial cell-cell junction function are thought to contribute to vascular health. google.com

One area of investigation is its effect on arterial stiffness. It has been proposed that long-term administration of Rebamipide may decrease arterial stiffness, a key factor in cardiovascular risk. google.com This effect is thought to be based on its ability to protect the vascular endothelial barrier and decrease vascular permeability by suppressing inflammation and stimulating the secretion of protective glycoproteins. google.com

Furthermore, in a study evaluating its protective effect against cisplatin-induced nephrotoxicity in rats, Rebamipide treatment ameliorated kidney damage. nih.gov The study showed that Rebamipide significantly improved kidney weight, serum albumin, serum creatinine, blood urea (B33335) nitrogen, and kidney glutathione (B108866) levels, while reducing malondialdehyde production. nih.gov Histopathological examination also revealed significant improvement in kidney tissue. nih.gov While this study focused on drug-induced nephrotoxicity, it highlights the potential of Rebamipide in protecting renal function.

Other Potential Research Areas

Radiation-Induced Intestinal Inflammation and Apoptosis

Rebamipide is being investigated for its potential to mitigate radiation-induced intestinal injury (RIII), a common complication of radiotherapy for abdominal and pelvic cancers. nih.govnih.gov Studies in murine models have shown that Rebamipide can promote the recovery of intestinal barrier function and alleviate intestinal mucosal injury following irradiation. nih.govnih.govresearchgate.net

The protective mechanisms of Rebamipide in this context include:

Reducing Inflammation: Rebamipide administration has been shown to significantly reduce the levels of pro-inflammatory cytokines and matrix metallopeptidase 9 (MMP9). nih.govresearchgate.net

Promoting Cell Proliferation: It has been found to increase intestinal cell proliferation and the expression of β-catenin, which is involved in the Wnt/β-catenin signaling pathway crucial for epithelial regeneration. nih.govresearchgate.net

Inhibiting Apoptosis: Research indicates that Rebamipide can suppress ionizing radiation-induced apoptosis in the intestine. It has been shown to attenuate the release of cytochrome C and the elevation of caspase 3 and caspase 7, key mediators of apoptosis. researchgate.net

By attenuating the inflammatory cascade and epithelial cell loss, Rebamipide helps to reverse the impairment of the intestinal barrier caused by radiation. nih.govresearchgate.net

Stomatitis

Rebamipide has been studied for the management of stomatitis, including aphthous stomatitis and stomatitis induced by chemotherapy and radiotherapy. mdpi.comresearchgate.net Its efficacy is attributed to its anti-inflammatory actions, free radical scavenging properties, and its ability to promote mucosal repair. mdpi.comgenesispub.org

In the context of recurrent aphthous stomatitis, studies have shown that Rebamipide can lead to a statistically significant higher efficacy rate compared to a placebo in terms of clinical resolution, including a reduction in the size of ulcers and pain scores. researchgate.netwsimg.com It has also been shown to reduce the rate of recurrence. researchgate.netwsimg.com

For stomatitis caused by cancer therapies, Rebamipide mouthwash has been investigated as a potential treatment. mdpi.comresearchgate.net It is believed to act as a radical scavenger in the oral cavity. mdpi.com The pathobiology of stomatitis involves several phases, and Rebamipide is thought to be effective in inducing mucosal repair throughout these stages. mdpi.com

Rheumatoid Arthritis and Spondyloarthritis (Immune Modulation)

Rebamipide's anti-inflammatory and immunomodulatory properties have made it a subject of research for autoimmune joint diseases, including rheumatoid arthritis (RA) and spondyloarthritis (SpA). nih.govsjogrenssyndromenews.com The core of its potential therapeutic action lies in its ability to modulate the immune response that drives these conditions. nih.gov

In animal models of RA, Rebamipide has been shown to reduce the severity of arthritis, including histological inflammation and cartilage destruction. nih.gov Its mechanism involves the reciprocal regulation of T-cell populations, specifically by suppressing the pro-inflammatory T-helper 17 (Th17) cells and inducing regulatory T (Treg) cells, which help to control inflammation. nih.gov This modulation helps to correct the immune imbalance that contributes to the autoimmune attack on the joints. nih.gov Similarly, Rebamipide affects B-cell activity, which is also implicated in RA pathogenesis. nih.gov

For spondyloarthritis, a chronic inflammatory disease primarily affecting the spine, research in mouse models suggests Rebamipide can prevent peripheral arthritis and associated intestinal inflammation. nih.gov The mechanism is similar to that seen in RA research, involving the regulation of the Th17/Treg cell balance through the inhibition of the signal transducer and activator of transcription 3 (STAT3) signaling pathway. nih.gov By inhibiting STAT3, Rebamipide suppresses the production of key pro-inflammatory cytokines like Interleukin-17 (IL-17) and Tumor Necrosis Factor-alpha (TNF-α), which play a crucial role in the pathogenesis of SpA. nih.govresearchgate.net

Table 2: Immunomodulatory Effects of Rebamipide in Arthritis Models

| Disease Model | Potential Mechanism of Action | Key Molecular & Cellular Targets |

|---|---|---|

| Rheumatoid Arthritis (RA) | Reciprocal regulation of T-cell and B-cell populations | Suppresses Th17 cells; Induces Treg and regulatory B (Breg) cells; Reduces inflammation and cartilage destruction. nih.gov |

| Spondyloarthritis (SpA) | Regulation of Th17/Treg cell imbalance via STAT3 inhibition | Inhibits STAT3 activation; Suppresses IL-17 and TNF-α expression in joints and gut. nih.gov |

Xerostomia

Rebamipide has been evaluated for its efficacy in treating xerostomia (dry mouth), a primary symptom of conditions like Sjögren's syndrome and a common side effect of chemoradiotherapy. sjogrenssyndromenews.comresearchgate.netejomr.org The therapeutic potential of Rebamipide for this application stems from its ability to stimulate mucus production and its anti-inflammatory properties. researchgate.netejomr.org

The proposed mechanism for alleviating dry mouth involves the stimulation of mucin glycoprotein (B1211001) synthesis in epithelial cells. researchgate.netwjgnet.com Mucins are critical components of saliva, providing lubrication and protection to oral tissues. In addition to stimulating mucus, Rebamipide is reported to have anti-inflammatory effects, including the inhibition of inflammatory cytokines, which could be beneficial in autoimmune conditions like Sjögren's syndrome that lead to salivary gland damage. sjogrenssyndromenews.comejomr.org

Clinical studies have explored Rebamipide for xerostomia in patients with Sjögren's syndrome. researchgate.netmedpath.com In an eight-week trial, patients receiving Rebamipide showed consistently higher, though not always statistically significant, rates of improvement in dry mouth symptoms and mean increases in salivary secretion compared to a placebo group. researchgate.net Research in animal models of Sjögren's syndrome found that oral Rebamipide suppressed disease progression, evidenced by higher saliva secretion and reduced inflammatory cell infiltration in the salivary glands. sjogrenssyndromenews.com This effect was linked to a reduction of inflammatory molecules like IL-6 and TNF-alpha in the glands. sjogrenssyndromenews.com

Table 3: Research Findings for Rebamipide in Xerostomia

| Condition | Proposed Mechanism of Action | Observed Effects in Research |

|---|---|---|

| Xerostomia (in Sjögren's Syndrome) | Stimulation of mucin synthesis; Anti-inflammatory and immunomodulatory effects. sjogrenssyndromenews.comresearchgate.net | Increased salivary secretion and improvement in dry mouth symptoms reported in some clinical trials. researchgate.net Reduced inflammatory cell infiltration and increased saliva secretion in animal models. sjogrenssyndromenews.com |

Preclinical Research Methodologies and Models

In vitro Cell Culture Systems and Mechanistic Elucidation

In vitro studies using cultured cells have been instrumental in dissecting the molecular mechanisms underlying the cytoprotective and anti-inflammatory effects of Rebamipide (B173939). These studies have revealed that Rebamipide's actions are not limited to a single pathway but involve a network of interactions that collectively enhance mucosal defense and promote tissue repair.